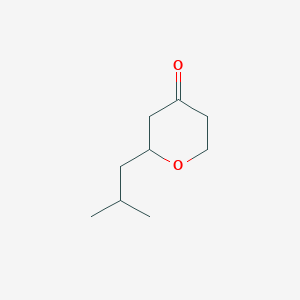

2-(2-Methylpropyl)oxan-4-one

Description

Contextualization of the Tetrahydropyranone Scaffold

The core of 2-(2-Methylpropyl)oxan-4-one (B6203337) is the tetrahydropyranone structure, specifically an oxan-4-one. nih.gov This six-membered oxygen-containing heterocycle is a valuable building block in organic synthesis. chemicalbook.com The reactivity of the ketone group, combined with the cyclic ether framework, allows for a wide range of chemical transformations. chemicalbook.com Tetrahydro-4H-pyran-4-one, the parent compound, is utilized in the synthesis of various complex oxacycles. chemicalbook.com Its derivatives are key intermediates in constructing molecules with potential applications in medicinal chemistry and materials science. chemicalbook.com The development of synthetic methods, such as the condensation of acetone (B3395972) with formaldehyde (B43269) to create substituted tetrahydropyran-4-ones, highlights the ongoing interest in this scaffold. researchgate.net

Significance of this compound in Contemporary Organic Chemistry

The specific compound, this compound, is characterized by the presence of an isobutyl group at the second position of the oxan-4-one ring. nih.gov While extensive research dedicated solely to this molecule is not widely documented, its significance can be inferred from its structure. The isobutyl substituent provides a lipophilic character, which can be a desirable feature in the synthesis of analogues of naturally occurring substances or other target molecules. Its primary role in contemporary organic chemistry is likely as a specialized building block or synthon. Chemists can utilize the ketone functionality for further reactions, such as nucleophilic additions or reductions, while the substituted tetrahydropyran (B127337) ring serves as a core structural motif for larger, more complex molecular targets.

Scope and Research Objectives Pertaining to this compound

Given the foundational nature of the tetrahydropyranone scaffold, research objectives concerning this compound would logically focus on several key areas. A primary objective would be the development and optimization of stereoselective synthesis routes to access specific isomers of the compound. The stereochemistry at the C-2 position is a critical aspect that influences the three-dimensional shape and potential interactions of any subsequent molecules derived from it.

Further research would likely investigate its chemical reactivity. This includes exploring its utility in various synthetic transformations to build libraries of related compounds. For instance, its reactions could be compared with other 2-substituted oxan-4-ones to understand how the isobutyl group influences reaction outcomes and rates. A final, forward-looking research objective would be to use this compound as a precursor for the synthesis of novel compounds with potential biological or material properties, leveraging the known importance of the tetrahydropyranone core. researchgate.netchemicalbook.com

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₆O₂ | nih.gov |

| Molecular Weight | 156.22 g/mol | nih.gov |

| Canonical SMILES | CC(C)CC1CC(=O)CCO1 | nih.gov |

| InChIKey | AEJJNWPHFZJXLC-UHFFFAOYSA-N | nih.gov |

| XLogP3-AA | 1.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-Isobutyltetrahydro-4H-pyran-4-one nih.gov |

| Oxan-4-one | Tetrahydro-4H-pyran-4-one, Tetrahydropyran-4-one chemicalbook.comchemspider.com |

| Acetone | Propan-2-one |

| Formaldehyde | Methanal |

| 3,5-dimethyleneoxytetrahydropyran-4-one | Not applicable |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(2-methylpropyl)oxan-4-one |

InChI |

InChI=1S/C9H16O2/c1-7(2)5-9-6-8(10)3-4-11-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

AEJJNWPHFZJXLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CC(=O)CCO1 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 2 2 Methylpropyl Oxan 4 One

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for the unambiguous identification and detailed structural analysis of 2-(2-Methylpropyl)oxan-4-one (B6203337). Each technique provides unique information that, when combined, offers a comprehensive understanding of the molecule's connectivity and spatial arrangement.

NMR spectroscopy is a powerful tool for determining the conformation and configuration of cyclic systems like the oxan-4-one ring. In ¹H NMR, the chemical shifts and coupling constants of the ring protons are particularly informative.

The protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and appear at a lower field (higher ppm value) compared to those in a simple cyclohexane (B81311) ring. modgraph.co.uk The presence of the carbonyl group at C4 further influences the chemical shifts of adjacent protons at C3 and C5.

The stereochemical arrangement of the 2-methylpropyl group (axial vs. equatorial) can be determined by analyzing the coupling constants (³J) of the proton at C2. A large coupling constant (typically 8-13 Hz) for the interaction between the C2 proton and an adjacent axial proton at C3 would indicate a diaxial relationship, suggesting an equatorial substituent. Conversely, a small coupling constant (1-5 Hz) would suggest an axial-equatorial or diequatorial relationship, pointing to an axial substituent. Given the steric bulk of the isobutyl group, it is expected to overwhelmingly prefer the equatorial position to minimize steric strain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Equatorial Conformer of this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| H2 (methine) | ~3.5 - 4.0 | m | ³J(H2, H3ax), ³J(H2, H3eq), ³J(H2, CH₂) |

| H3 (methylene) | ~2.3 - 2.6 | m | ²J(H3ax, H3eq), ³J(H3, H2) |

| H5 (methylene) | ~2.4 - 2.7 | m | ²J(H5ax, H5eq), ³J(H5, H6) |

| H6 (methylene) | ~3.6 - 4.1 | m | ²J(H6ax, H6eq), ³J(H6, H5) |

| CH₂ (isobutyl) | ~1.4 - 1.6 | d | ³J(CH₂, CH) |

| CH (isobutyl) | ~1.8 - 2.1 | m | ³J(CH, CH₂), ³J(CH, CH₃) |

| CH₃ (isobutyl) | ~0.9 - 1.0 | d | ³J(CH₃, CH) |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the carbonyl group (C4) would exhibit a characteristic signal in the downfield region (typically 200-210 ppm). The carbons bonded to the ether oxygen (C2 and C6) would appear in the range of 60-80 ppm.

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. wikipedia.org For this compound (molar mass: 156.22 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 156.

The fragmentation is dictated by the presence of the ketone and ether functional groups. Key fragmentation processes include:

Alpha-Cleavage: This is a characteristic fragmentation for ketones and ethers. wikipedia.org Cleavage of the bonds adjacent to the carbonyl group is a primary pathway.

Loss of the C5-C6-O fragment.

Loss of the C2-C3 fragment along with the isobutyl group.

Cleavage adjacent to the ether oxygen: The C-C bond next to the ether oxygen can break, leading to the loss of the isobutyl group. libretexts.org This would result in a fragment from the loss of a C₄H₉ radical (mass 57), producing a peak at m/z = 99.

McLafferty Rearrangement: While less common for cyclic ketones, if a gamma-hydrogen is available on a substituent, this rearrangement can occur. In this case, the isobutyl group does not have a gamma-hydrogen relative to the carbonyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 156 | [M]⁺ | Molecular Ion |

| 99 | [M - C₄H₉]⁺ | Alpha-cleavage next to ether oxygen, loss of isobutyl radical |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage at C4-C5, loss of C₃H₅O fragment |

| 71 | [C₄H₇O]⁺ | Ring cleavage and rearrangement |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. mdpi.com

For this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the C=O stretching vibration of the six-membered ring ketone. This peak is typically strong and sharp. The C-O-C stretching vibrations of the ether are also characteristic, though they can sometimes be harder to assign definitively as they fall in the fingerprint region where many other vibrations occur.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretch | 1715 - 1725 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

Conformational Analysis of the Oxan-4-one Ring System

The oxan-4-one ring is a heterocyclic system whose conformational preferences are crucial to understanding its reactivity and properties.

Like cyclohexane, the tetrahydropyran-4-one ring predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of the oxygen atom and the sp²-hybridized carbonyl carbon introduces key differences. The C-O bond is shorter than a C-C bond, and the C-O-C bond angle is smaller than the typical tetrahedral angle, which slightly flattens the chair at the oxygen end.

The carbonyl group at C4 also flattens the ring in its vicinity. While the chair form is generally the most stable, other conformations like the boat and twist-boat are higher in energy but can be part of the dynamic equilibrium or transition states. researchgate.net The energy barrier for ring inversion from one chair form to another is a key parameter of the system's flexibility.

The presence of a bulky 2-methylpropyl (isobutyl) group at the C2 position has a profound impact on the conformational equilibrium of the ring. To avoid sterically unfavorable interactions, large substituents on six-membered rings strongly prefer to occupy an equatorial position.

If the isobutyl group were in an axial position, it would experience significant steric repulsion from the axial protons at C4 (if present, though C4 is a carbonyl) and C6. This is known as a 1,3-diaxial interaction. The energetic penalty for placing a substituent in the axial position is quantified by its "A-value." For an isobutyl group, this value is significant, meaning the conformation with the axial isobutyl group is highly disfavored.

Stereochemical Aspects and Chiral Properties in this compound and Analogues

The stereochemistry of this compound and its analogues is primarily dictated by the substitution pattern on the tetrahydropyran (B127337) ring. The presence of one or more chiral centers leads to the formation of enantiomers and diastereomers, each with unique spatial arrangements and potentially different properties.

A key analogue, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, often referred to by trade names such as Florol, provides significant insight into the stereochemical complexities of this class of compounds. This analogue possesses two stereocenters at the C2 and C4 positions, leading to the possibility of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The relationship between these isomers is that of enantiomeric pairs ((2R,4R)/(2S,4S) and (2R,4S)/(2S,4R)) and diastereomeric pairs. chemicalbook.com

The synthesis of these analogues, often via a Prins cyclization, can lead to mixtures of cis and trans isomers. For instance, the cyclocondensation of 3-methyl-3-buten-1-ol (B123568) with 3-methylbutanal (B7770604) can produce a mixture of cis and trans isomers of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. chemicalbook.com The proportion of the cis-isomer can be enhanced by utilizing specific catalysts, such as dilute sulfuric acid. chemicalbook.com

The stereoselective synthesis of related tetrahydropyran systems is an active area of research, with methods being developed to control the formation of specific stereoisomers. For example, stereoselective routes to the thermodynamically less favorable 2,6-trans-tetrahydropyrans have been developed. nih.gov Furthermore, organocatalytic asymmetric reactions represent a powerful tool for the enantioselective synthesis of functionalized tetrahydropyran derivatives. acs.org

The conformation of the tetrahydropyran ring in these molecules is typically a chair conformation, which minimizes steric hindrance. nih.gov In substituted tetrahydropyran-4-ones, the conformational equilibrium can be influenced by the nature and position of the substituents. Quantum-chemical calculations on related systems, such as 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, have shown that stable conformers exist in a "chair" conformation with substituents occupying equatorial or axial positions. researchgate.net

While detailed experimental data on the specific stereoisomers of this compound itself are not extensively reported in the readily available literature, the principles of stereoisomerism and conformational analysis derived from its analogues provide a strong framework for understanding its three-dimensional structure and chiral properties.

Interactive Data Table: Stereoisomers of 2-Isobutyl-4-methyltetrahydropyran-4-ol Analogues

| Compound Name | Stereoisomer | Type |

| 2-Isobutyl-4-methyltetrahydropyran-4-yl acetate (B1210297) | cis-(2S,4S) and (2R,4R) | Enantiomeric Mixture |

| 2-Isobutyl-4-methyltetrahydropyran-4-yl acetate | trans-(2S,4R) and (2R,4S) | Enantiomeric Mixture |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | (2R,4R) | Single Enantiomer |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | (2S,4S) | Single Enantiomer |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | (2R,4S) | Single Enantiomer |

| 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol | (2S,4R) | Single Enantiomer |

Chemical Reactivity and Derivatization of 2 2 Methylpropyl Oxan 4 One

Reactivity of the Carbonyl Group in Oxan-4-ones

The ketone functional group at the C-4 position of the oxane ring is a key site for a variety of chemical transformations. Its reactivity is analogous to that of other acyclic and cyclic ketones, characterized by its susceptibility to nucleophilic attack.

The carbonyl group in oxan-4-ones, including 2-(2-Methylpropyl)oxan-4-one (B6203337), is a prime target for nucleophiles. Nucleophilic addition reactions involve the attack of an electron-rich species on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate can then be protonated to yield an alcohol or undergo further reactions.

Tetrahydro-4H-pyran-4-one, a parent compound to the title molecule, is recognized as a versatile building block that readily reacts with both nucleophiles and electrophiles. chemicalbook.com The oxygen atom within the pyran ring can act as a nucleophile, participating in reactions like acylation, alkylation, and condensation. chemicalbook.com

One of the primary pathways for derivatization is through condensation reactions. These reactions, which combine two molecules with the elimination of a small molecule like water, can be used to generate a wide array of derivatives. For instance, condensation reactions are pivotal in the synthesis of complex heterocyclic structures like oxadiazoles (B1248032) from appropriate starting materials. researchgate.net The general reactivity of the carbonyl group suggests that this compound can undergo condensation with amines to form imines or enamines, with hydroxylamine (B1172632) to form oximes nih.gov, and with hydrazines to form hydrazones.

Michael addition, a type of nucleophilic addition, has been observed in similar α,β-unsaturated carbonyl systems where nucleophiles like cysteine, histidine, and lysine (B10760008) add to the β-carbon. nih.gov While this compound itself is a saturated ketone, the principles of nucleophilic attack remain relevant for its carbonyl reactivity.

A summary of potential nucleophilic addition and condensation reactions at the carbonyl group is presented below:

Table 1: Potential Nucleophilic Reactions at the Carbonyl Group of this compound| Reactant | Product Type |

|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Primary Amines (R-NH₂) | Imine/Schiff Base |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding secondary alcohol, 2-(2-methylpropyl)oxan-4-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reverse reaction, the oxidation of the corresponding alcohol, can also be performed to synthesize the ketone. For example, the hydroxyl group in the related compound, 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, can be oxidized to form a ketone. smolecule.com

While direct oxidation of the ketone in this compound is not a common transformation, related pyran systems can undergo oxidative reactions. For instance, gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes can produce 2H-pyran-3(6H)-ones. rsc.org Furthermore, studies on the oxidation of 2,3-dihydro-4H-pyran-4-ones provide insights into the oxidative behavior of the pyran ring system. amanote.com

Chemical Transformations Involving the Ether Linkage and Alkyl Substituents

The ether linkage within the oxane ring is generally stable to many reagents, which is why tetrahydropyran (B127337) (oxane) is often used as a protective group in organic synthesis. wikipedia.org However, this C-O bond can be cleaved under strongly acidic conditions, typically with aqueous HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which turns it into a good leaving group. libretexts.orgyoutube.comyoutube.com The subsequent nucleophilic attack by the halide ion can occur through an SN1 or SN2 mechanism, depending on the substitution pattern of the carbons adjacent to the oxygen. libretexts.org For this compound, acidic cleavage would result in the opening of the ring to form a di-functionalized linear compound.

The isobutyl substituent at the 2-position is a saturated alkyl group and is therefore relatively unreactive. Transformations would likely require harsh conditions, such as free-radical halogenation, which may lack selectivity and could also affect other positions on the ring.

Functionalization Strategies for Generating Novel this compound Derivatives

New derivatives of this compound can be generated by leveraging the reactivity of its functional groups. The versatility of the parent compound, tetrahydro-4H-pyran-4-one, as a building block for constructing various oxacycles highlights the potential for derivatization. chemicalbook.com

Key functionalization strategies include:

Carbonyl Group Modifications : As detailed in section 4.1.1, a wide range of substituents can be introduced at the C-4 position through nucleophilic addition and condensation reactions. Reduction of the carbonyl to a hydroxyl group also provides a new site for further functionalization, such as esterification or etherification. smolecule.com

Ring-Opening Reactions : Cleavage of the ether linkage under acidic conditions provides a pathway to linear compounds with functional groups at both ends, which can then be used in further synthetic steps. libretexts.org

Prins Reaction : The synthesis of related compounds, such as Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), can be achieved via the Prins reaction, which involves the condensation of an aldehyde (isovaleraldehyde) with an alkene (isoprenol). researchgate.net This suggests that similar strategies could be employed to synthesize derivatives of this compound with various substitution patterns.

The generation of novel derivatives is crucial for exploring the structure-activity relationships of this class of compounds.

Exploration of Structure-Reactivity Relationships in Substituted Oxan-4-one Systems

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. libretexts.org For substituted oxan-4-one systems, the nature and position of substituents can significantly influence the reactivity of the molecule.

In the case of this compound, the isobutyl group at the C-2 position can exert a steric influence on the molecule. This bulky group may hinder the approach of nucleophiles to the C-4 carbonyl group, potentially slowing down reaction rates compared to the unsubstituted tetrahydropyran-4-one.

Furthermore, the introduction of new functional groups can dramatically alter the electronic properties and reactivity of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups on the oxane ring could modulate the electrophilicity of the carbonyl carbon. Studies on related systems have shown that electron-donating substituents can stabilize intermediates and lead to better-controlled reactions. escholarship.org

A systematic study involving the synthesis of a library of this compound derivatives with varied substituents would allow for a quantitative exploration of these structure-reactivity relationships. By correlating structural features with reaction rates or equilibrium constants, a deeper understanding of the chemical behavior of this class of compounds can be achieved.

Computational and Theoretical Investigations of 2 2 Methylpropyl Oxan 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For oxan-4-one systems, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, are employed to optimize the molecular geometry and determine its ground-state energy. nih.govnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

Studies on analogous heterocyclic ketones demonstrate that DFT is a reliable tool for predicting the geometric parameters of the ring system and its substituents. mdpi.comiosrjournals.org The theory can also be used to calculate various thermodynamic properties, which helps in understanding the molecule's stability. For 2-(2-methylpropyl)oxan-4-one (B6203337), DFT would be instrumental in determining the preferred conformation of the isobutyl group relative to the oxane ring and the influence of the ketone functional group on the ring's geometry. mdpi.com

Table 1: Representative Geometric Parameters for Oxan-4-one Core Structure Calculated by DFT (Note: This table is illustrative, based on typical values for substituted oxanone systems.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | ~1.21 Å |

| C-O-C Bond Angle | The angle of the ether linkage within the ring. | ~111.5° |

| Ring Puckering Amplitude | A measure of the deviation of the ring from planarity. | ~0.5 - 0.6 Å |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the presence of the electron-withdrawing ketone group and the ether oxygen atom influences the electron density distribution, which is reflected in the HOMO and LUMO levels. Computational analyses of similar molecules show that such calculations can effectively predict sites susceptible to nucleophilic and electrophilic attack. nih.govirjweb.com From these energies, various reactivity descriptors can be calculated.

Table 2: Calculated Quantum Chemical Descriptors for a Model Oxan-4-one System (Note: These values are illustrative and derived from general principles for similar heterocyclic ketones.)

| Descriptor | Formula | Description | Illustrative Value |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power to attract electrons. | 3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | 2.75 eV |

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity to accept electrons. | 2.56 eV |

Molecular Dynamics Simulations for Conformational Stability and Energetic Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov For this compound, MD simulations can map its energetic landscape by exploring different conformations, such as the chair, twist-boat, and boat forms of the oxane ring. nih.gov

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). Studies on other heterocyclic systems have shown excellent agreement between GIAO/DFT-predicted and experimentally measured 13C and 15N NMR chemical shifts. nih.gov This approach can be used to assign the complex spectra of this compound and confirm its structure.

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. nih.gov The computed frequencies help in assigning the observed IR absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone, C-O-C stretches of the ether, and various C-H bending and stretching modes.

Table 3: Illustrative In Silico Predicted 13C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard GIAO/DFT calculations for similar structures.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C4 (Carbonyl) | ~208 | Deshielded due to the double bond to oxygen. |

| C2 (CH-O) | ~75 | Adjacent to the electronegative ether oxygen. |

| C6 (CH2-O) | ~68 | Adjacent to the electronegative ether oxygen. |

| C3, C5 (CH2) | ~45 | Alpha to the carbonyl group. |

| Isobutyl - CH2 | ~42 | Standard alkyl chemical shift. |

| Isobutyl - CH | ~25 | Standard alkyl chemical shift. |

| Isobutyl - CH3 | ~22 | Standard alkyl chemical shift. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Oxan-4-one Analogues (Focus on non-human, non-therapeutic endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity. nih.gov While many QSAR studies focus on drug design, the methodology is broadly applicable to non-human and non-therapeutic endpoints, such as pesticidal/herbicidal activity, material science applications, or toxicity to environmental organisms. mdpi.commdpi.com

For a series of this compound analogues, a QSAR study could be developed to predict their effectiveness as, for example, a crop protection agent or a specialty solvent. The process involves:

Synthesizing a library of analogues with variations at different positions of the oxanone ring or the side chain.

Measuring the desired activity (e.g., inhibition of fungal growth, binding affinity to a polymer surface).

Calculating a wide range of molecular descriptors (e.g., logP for hydrophobicity, molar refractivity for steric effects, and electronic parameters from DFT). nih.gov

Using statistical methods to build a mathematical equation linking the descriptors to the activity.

For instance, a QSAR model might reveal that increasing the lipophilicity of the substituent at the 2-position enhances membrane penetration in a target pest, while specific electronic properties of the carbonyl group are crucial for binding to a target enzyme. Such models provide a rational basis for designing new analogues with improved performance for specific industrial or agricultural applications. mdpi.com

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. ucsb.edu By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu

For this compound, a key reactive site is the carbonyl group. A computational study could elucidate the mechanism of its reduction to the corresponding alcohol. Modeling could compare different pathways, for instance, a direct hydride attack versus a mechanism assisted by a Lewis acid. Calculations of the activation energies for each proposed step would identify the most energetically favorable route. ucsb.edu

Furthermore, methods like the United Reaction Valley Approach (URVA) can partition a reaction path into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product formation, providing a highly detailed narrative of the chemical transformation. smu.edu Such insights are critical for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and selectivity.

Biological Activity and Mechanistic Explorations of 2 2 Methylpropyl Oxan 4 One Analogues

Overview of Bioactivity Profiles in Related Oxan-4-one Compounds and Derivatives (Strictly Non-Clinical Focus)

The tetrahydropyran-4-one (THP-4-one) core, the parent structure of 2-(2-methylpropyl)oxan-4-one (B6203337), is a versatile scaffold in the development of biologically active compounds. chemicalbook.comchemicalbook.com Its unique chemical properties, including a heterocyclic ketone structure, make it a valuable intermediate in organic synthesis for creating complex molecules. chemicalbook.comchemicalbook.com Derivatives of THP-4-one have shown a wide array of pharmacological profiles, including antimicrobial, antifungal, and insecticidal properties. chemicalbook.com The pyran ring itself is a common feature in many natural products and bioactive molecules, contributing to activities such as antibacterial, antitumoral, and antioxidant effects. nih.gov

The introduction of substituents onto the oxan-4-one ring system significantly influences the biological activity. For instance, the tetrahydropyran (B127337) (THP) moiety is considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, which can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. pharmablock.com The oxygen atom in the ring can also act as a hydrogen bond acceptor, potentially leading to enhanced binding interactions with biological targets. pharmablock.com Research has shown that pyran and its derivatives are being investigated for a wide spectrum of biological activities. nih.gov

Investigational Antimicrobial and Antifungal Potentials of Oxan-4-one Derivatives

The search for novel antimicrobial and antifungal agents is a critical area of research. Derivatives of the oxan-4-one scaffold and related heterocyclic compounds have demonstrated promising activity in this domain.

For example, various 4H-pyran derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov In one study, certain 4H-pyran derivatives exhibited significant inhibitory effects against Gram-positive bacteria. nih.gov Similarly, derivatives of 4-pyrones have been converted to 4-pyridinones, with many of the resulting compounds showing activity against the Gram-negative bacterium Escherichia coli.

In the realm of antifungal research, compounds containing a 1,3,4-oxadiazole (B1194373) ring, which can be considered a related heterocyclic system, have shown potent activity. For instance, some 1,3,4-oxadiazole derivatives have demonstrated significant efficacy against Candida albicans. mdpi.com The antifungal activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies on Cellular Membrane Integrity and Microbial Target Interactions

The mechanism by which these compounds exert their antimicrobial effects is a key area of investigation. One proposed mechanism for certain 1,3,4-oxadiazole derivatives is the disruption of the microbial cell membrane. researchgate.net Studies have shown that treatment with these compounds can lead to the deformation or rupture of the cell membranes of bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Pseudomonas syringae pv. actinidiae. researchgate.net This disruption of the cell's physical barrier can lead to leakage of cellular contents and ultimately cell death.

Research into Antiviral Properties and Mechanisms of Action in Non-Human Systems

The exploration of oxan-4-one analogues and related compounds for antiviral applications has yielded some promising results in non-human systems. For instance, Tetrahydro-4H-pyran-4-one itself has been identified as having anti-influenza virus activity. chemicalbook.com

Furthermore, research into related heterocyclic structures provides insights into potential antiviral mechanisms. For example, some 1,3,4-oxadiazole derivatives have been investigated for their antiviral properties. mdpi.com In a study on novel myricetin (B1677590) derivatives containing a 1,3,4-oxadiazole bisthioether, some compounds exhibited good antiviral effects against the tobacco mosaic virus (TMV). researchgate.net The mechanism of action for one of the most potent compounds was investigated, and microscale thermophoresis data suggested a strong binding affinity to the TMV coat protein (TMV-CP), which was better than the commercial antiviral agent ningnanmycin. researchgate.net This suggests that these compounds may interfere with the viral assembly process by targeting key viral proteins.

Exploratory Studies in Agricultural and Veterinary Applications (e.g., Pest Control, Plant Growth Regulation)

The application of oxan-4-one analogues and related compounds extends beyond the medical field into agriculture and veterinary medicine.

In the area of pest control, certain pyran derivatives have been patented for their acaricidal (miticidal) action, indicating their potential use as agricultural miticides. google.com Tetrahydro-4H-pyran-4-one has also been reported to have insecticidal properties. chemicalbook.com Furthermore, 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) have demonstrated good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

With respect to plant growth regulation, derivatives of pyrimidine (B1678525) and pyridine, which are also heterocyclic compounds, have been shown to act as plant growth regulators. researchgate.netrajpub.com For instance, certain pyrimidine derivatives at low concentrations exhibit cytokinin-like activity, increasing the content of photosynthetic pigments in the leaves of barley plants. researchgate.net While direct evidence for this compound in this application is limited, the activity of related heterocyclic structures suggests a potential avenue for exploration. Some 1,3,4-oxadiazole derivatives have also been investigated for their herbicidal properties. mdpi.com

Enzyme Modulation and Receptor Interaction Studies (excluding human clinical targets)

The biological effects of oxan-4-one analogues are often mediated through their interaction with specific enzymes and receptors. In non-human systems, these interactions have been a subject of study.

For example, thiopyran analogues of the dopamine (B1211576) D3 receptor-selective agonist (+)-PD 128907 have been synthesized and evaluated. nih.gov These studies, conducted in reserpinized rats, revealed that some of these compounds act as potent full agonists at dopamine D2 receptors and partial agonists at D3 receptors. nih.gov This was confirmed through in vivo microdialysis studies in the rat striatum, where the compounds potently decreased dopamine release, indicating activation of presynaptic D2 receptors. nih.gov

Furthermore, Tetrahydro-4H-pyran-4-one-based compounds have been developed as potent and selective histamine (B1213489) H3 receptor (H3R) antagonists. chemicalbook.com In vivo studies in a mouse model of cognition demonstrated that these compounds led to statistically significant improvements in novel object recognition, suggesting their potential to modulate cognitive processes through H3R antagonism. chemicalbook.com

Neuroactive Properties and Central Nervous System (CNS) Effects in Model Organisms

The investigation of oxan-4-one analogues for their effects on the central nervous system has revealed potential neuroactive properties in animal models.

As mentioned previously, Tetrahydro-4H-pyran-4-one-based histamine H3 receptor antagonists have shown efficacy in a mouse model of cognition, indicating their ability to cross the blood-brain barrier and exert effects on the CNS. chemicalbook.com These compounds demonstrated significant brain exposure following intravenous administration in mice. chemicalbook.com

Furthermore, the study of thiopyran analogues, which are sulfur-containing bioisosteres of oxan-4-ones, has provided insights into their neuropharmacological effects. nih.gov In unilaterally 6-OH-DA lesioned rats, a model for Parkinson's disease, one of the thiopyran analogues induced short-acting locomotor activation. nih.gov In reserpinized rats, this same compound displayed activation of locomotor activity, indicative of dopamine D2 agonism, as well as behaviors associated with 5-HT1A receptor agonism. nih.gov These findings highlight the potential for this class of compounds to modulate multiple neurotransmitter systems in the brain. The use of various animal models is crucial in the preclinical assessment of neuropharmacological agents to understand their effects on behavior and neural function. mdpi.comnih.goviomcworld.orgresearchgate.net

Synthesis and Evaluation of Novel 2 2 Methylpropyl Oxan 4 One Derivatives and Analogues

Design Principles for New Oxan-4-one Structures with Enhanced Research Properties

The design of novel 2-(2-methylpropyl)oxan-4-one (B6203337) derivatives with enhanced research properties is guided by several key principles. These principles aim to systematically modify the lead compound to explore and optimize its chemical and biological characteristics for research applications.

A primary strategy involves the application of computational, structure-based design. This approach utilizes molecular modeling to predict the binding of oxan-4-one derivatives to biological targets. By understanding the potential interactions, modifications can be designed to enhance affinity and selectivity. For instance, in the design of novel 3-hydroxy-pyran-4-one derivatives as HIV-1 integrasse inhibitors, a chelating triad (B1167595) motif was a key pharmacophoric feature that guided the design of new analogues. nih.gov

Another important principle is the introduction of chemical diversity. This involves the synthesis of a library of analogues with variations at different positions of the this compound core. Modifications can include:

Alterations of the 2-isobutyl group: The isobutyl side chain can be replaced with other alkyl or aryl groups to probe the impact of sterics and electronics on the molecule's properties.

Substitution at the 3- and 5-positions: Introduction of various functional groups, such as hydroxyl, amino, or alkyl groups, at the positions adjacent to the carbonyl group can influence the molecule's reactivity and conformational preferences.

Modification of the 4-keto group: The carbonyl group can be converted to other functionalities, such as an oxime or a hydroxyl group, to explore changes in polarity and hydrogen bonding capacity.

Introduction of substituents at the 6-position: Adding substituents to the oxygen-adjacent carbon can provide further insights into structure-activity relationships.

The concept of "lead-likeness" is also a critical design principle. This involves designing derivatives that possess physicochemical properties amenable to further development, such as appropriate molecular weight, lipophilicity (logP), and polar surface area. These properties are crucial for ensuring that the compounds have favorable characteristics for potential use in biological screening assays.

Synthetic Strategies for Tailoring this compound Analogues

The synthesis of this compound and its analogues can be achieved through various synthetic routes, allowing for the systematic tailoring of the core structure. A key and versatile method for the construction of the 2-substituted tetrahydropyran-4-one ring system is the Prins cyclization.

A notable example is a self-terminated Prins strategy for the synthesis of 2-substituted tetrahydropyran-4-one derivatives. rsc.org This method involves the condensation of 3-(phenylthio)but-3-en-1-ol with various carbonyl compounds, including isovaleraldehyde (B47997) (the precursor to the 2-isobutyl group), in the presence of a catalytic amount of a Lewis acid such as scandium triflate (Sc(OTf)₃). rsc.org This reaction proceeds under mild conditions and provides a direct route to the desired oxan-4-one core. rsc.org

To introduce diversity and create a library of analogues, several synthetic strategies can be employed:

Varying the Aldehyde: By using a range of different aldehydes in the Prins cyclization, a variety of substituents can be introduced at the 2-position of the oxan-4-one ring.

Modifications of the Oxan-4-one Ring: Post-cyclization modifications can be used to introduce further diversity. For example, the ketone at the 4-position can be reduced to a hydroxyl group, which can then be further functionalized.

Alpha-Functionalization: The enolate of the oxan-4-one can be formed and reacted with various electrophiles to introduce substituents at the 3- and 5-positions.

Multi-component Reactions: One-pot, multi-component reactions are an efficient strategy for the synthesis of highly substituted pyran derivatives. nih.gov These reactions can bring together three or more starting materials in a single step to generate complex molecules, offering a rapid way to build a library of analogues. nih.gov

The following table provides a conceptual overview of how different starting materials in a Prins-type reaction could lead to a variety of 2-substituted oxan-4-one analogues.

| Aldehyde Precursor | Resulting 2-Substituent | Potential Research Interest |

| Isovaleraldehyde | 2-Methylpropyl (isobutyl) | Lead compound |

| Benzaldehyde | Phenyl | Aromatic interactions |

| Cyclohexanecarboxaldehyde | Cyclohexyl | Lipophilic interactions |

| 2-Furaldehyde | Furan-2-yl | Heterocyclic interactions |

Structure-Activity Relationship (SAR) Studies in Derivative Series (focus on non-human, non-clinical endpoints)

For instance, studies on various 4H-pyran derivatives have demonstrated a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net In one study, a series of 4H-pyran derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net The results showed that certain substitutions on the pyran ring led to promising activity. researchgate.net

A hypothetical SAR study for a series of 2-substituted-oxan-4-one derivatives could be designed to investigate the following:

Impact of the 2-substituent: The size, shape, and electronic nature of the substituent at the 2-position would be varied to determine its effect on bioactivity. For example, comparing a series of linear alkyl chains, branched alkyl chains, and aromatic groups could reveal important steric and electronic requirements for activity.

Influence of substitution at other positions: The introduction of functional groups at the 3-, 5-, and 6-positions would be explored. For example, the presence of a hydroxyl group could enhance activity by providing a hydrogen bond donor/acceptor, while a bulky substituent could decrease activity due to steric hindrance.

Role of the 4-keto group: The carbonyl group is often a key feature for biological activity. Its conversion to an oxime, hydrazone, or alcohol would be investigated to understand its importance.

The following interactive table presents hypothetical bioactivity data for a series of 2-substituted oxan-4-one analogues against a fictional bacterial strain, illustrating the type of data that would be generated in an SAR study.

| Compound | 2-Substituent | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 1 | 2-Methylpropyl | 64 |

| 2 | Ethyl | 128 |

| 3 | Phenyl | 32 |

| 4 | 4-Chlorophenyl | 16 |

| 5 | 2-Furyl | 32 |

Comparative Analysis of Reactivity and Bioactivity in Analogue Libraries

The creation and analysis of analogue libraries are a powerful tool in chemical research. By synthesizing and screening a diverse set of related compounds, researchers can identify trends in reactivity and bioactivity, leading to a deeper understanding of the chemical space around a particular scaffold.

For a library of this compound analogues, a comparative analysis would involve several key aspects:

Comparative Reactivity: The reactivity of the analogues would be compared in a range of chemical transformations. For example, the rate of reduction of the 4-keto group or the pKa of the protons alpha to the carbonyl could be measured. These data would provide insights into how different substituents influence the electronic and steric properties of the oxan-4-one ring.

Comparative Bioactivity: The library of analogues would be screened against a panel of non-human, non-clinical targets. This could include various strains of bacteria and fungi to assess antimicrobial potential, or different plant species to evaluate herbicidal activity. The goal would be to identify analogues with enhanced potency or a broader spectrum of activity compared to the parent compound.

Data Analysis and Visualization: The data from the reactivity and bioactivity screens would be analyzed to identify quantitative structure-activity relationships (QSAR). This could involve using computational tools to correlate the observed activities with various molecular descriptors, such as logP, molecular weight, and electronic parameters. The results could be visualized using heat maps or scatter plots to facilitate the identification of promising candidates for further investigation.

The following interactive table provides a hypothetical comparative analysis of a small library of this compound analogues, showcasing the type of data that would be collected and compared.

| Analogue | Modification from Lead | Relative Reactivity (Reduction of Ketone) | Antifungal Activity (IC50 in µM) |

| A | Lead Compound | 1.0 | 50 |

| B | 3-Methyl substitution | 0.8 | 75 |

| C | 5-Fluoro substitution | 1.5 | 25 |

| D | 2-Phenyl substitution | 1.2 | 40 |

Through such systematic studies, a comprehensive understanding of the chemical and biological properties of this compound and its derivatives can be achieved, paving the way for the discovery of new research tools and potentially, new applications in various scientific disciplines.

Conclusion and Future Research Directions

Summary of Current Academic Research on 2-(2-Methylpropyl)oxan-4-one (B6203337) and its Related Systems

A thorough review of scientific literature reveals a significant scarcity of academic research focused specifically on this compound. While the compound is listed in chemical databases such as PubChem, providing basic molecular information, dedicated studies on its synthesis, characterization, and potential applications are conspicuously absent. nih.gov

The majority of available research revolves around structurally related compounds, most notably the corresponding alcohol, 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol, a known fragrance ingredient. researchgate.netsmolecule.comresearchgate.net Research into this alcohol, often referred to by trade names such as Florol or Florosa, has explored its synthesis via methods like the Prins cyclization. researchgate.netresearchgate.net This suggests a potential synthetic pathway to this compound through the oxidation of this readily available precursor.

The broader class of tetrahydropyran-4-one derivatives has garnered more attention, with studies investigating their synthesis and their role as versatile starting materials for creating various biologically active heterocyclic compounds. researchgate.netkaznu.kzchemicalbook.com These studies underscore the general interest in the oxan-4-one core structure.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most evident knowledge gap is the near-complete absence of fundamental research on this compound. This gap encompasses several critical areas:

Synthesis and Characterization: There are no published, optimized synthetic routes specifically for this compound. Consequently, comprehensive characterization data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and physicochemical properties, are not available in the academic literature.

Chemical Reactivity: The reactivity of this specific ketone, including its behavior in fundamental organic reactions, remains uninvestigated. Understanding its reactivity is crucial for its potential use as a building block in more complex molecular architectures.

Biological Activity: While many pyran and oxanone derivatives exhibit a range of biological activities, from antimicrobial to anticancer, the bioactivity profile of this compound is entirely unknown. orientjchem.orgnih.gov

Material Science Applications: The potential for this compound to serve as a monomer or an intermediate in the development of new polymers or functional materials has not been explored.

Prospects for Advanced Methodological Development in Oxan-4-one Research

Future research on this compound can benefit from and contribute to the advancement of methodologies in oxan-4-one chemistry.

Novel Synthetic Techniques: The development of efficient and stereoselective synthetic methods for 2-substituted oxan-4-ones is a promising research avenue. While general methods for tetrahydropyran-4-one synthesis exist, optimizing these for specific alkyl substitutions like the 2-isobutyl group would be a valuable contribution. researchgate.netrsc.org This could involve exploring:

Catalytic Oxidations: Developing selective catalytic oxidation methods for the corresponding, more accessible, alcohol precursor.

One-Pot Reactions: Designing one-pot syntheses from acyclic precursors to improve efficiency and reduce waste. rsc.org

Asymmetric Synthesis: Creating enantiomerically pure versions of this compound to investigate the impact of stereochemistry on its properties.

Advanced Characterization: The synthesis of this compound would necessitate the use of advanced characterization techniques to fully elucidate its structure and conformational dynamics. This would include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguous proton and carbon assignments.

Computational Chemistry: Quantum-chemical calculations could provide insights into the stable conformations and electronic properties of the molecule, complementing experimental data. researchgate.net

Future Trajectories in Application-Oriented Research of this compound (non-human, non-clinical)

Given the broad spectrum of applications for pyran derivatives, several non-human, non-clinical research trajectories can be envisioned for this compound. orientjchem.orgnih.gov

Agrochemical Research: Many heterocyclic compounds are explored for their potential as herbicides, insecticides, or fungicides. nih.gov Screening this compound and its derivatives for such activities could open up new avenues in agrochemical development.

Flavor and Fragrance Chemistry: The structurally related alcohol is a known fragrance component. It would be of interest to investigate the olfactory properties of the ketone to determine if it possesses any unique scent characteristics that could be of value to the flavor and fragrance industry. The acetate (B1210297) derivative of the related alcohol has also been studied for its fragrance properties. google.com

Material Science: The oxanone moiety can be a useful synthon in polymer chemistry. Investigating the potential of this compound as a monomer or a precursor to functional polymers could lead to the development of new materials with tailored properties.

Q & A

What are the recommended analytical methods for identifying and quantifying impurities in 2-(2-Methylpropyl)oxan-4-one?

Basic Research Question

Impurity profiling requires validated chromatographic methods. High-performance liquid chromatography (HPLC) with UV detection is commonly employed, using columns such as C18 or phenyl-hexyl stationary phases. Reference standards (e.g., EP-grade impurities like Imp. A(EP) or Imp. B(EP)) are critical for calibration, as shown in pharmaceutical impurity tables (e.g., MM0002.13 for related compounds) . Key steps:

- Sample preparation : Dissolve in acetonitrile/water (70:30) with 0.1% formic acid.

- Mobile phase : Gradient elution with acetonitrile and ammonium acetate buffer.

- Detection : UV at 210–254 nm for ketone derivatives.

Contradictions in retention times can arise from column aging or buffer pH variations; replicate runs and internal standards (e.g., deuterated analogs) mitigate this .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

Adherence to OSHA and RIFM guidelines is critical:

- Engineering controls : Use fume hoods if airborne concentrations exceed 1 ppm .

- PPE : Nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered separately .

- Emergency measures : Eyewash stations and showers within 10 seconds of exposure .

- Training : Mandatory for handling, storage, and waste disposal. Avoid eating/drinking in lab areas .

How can computational modeling (e.g., DFT) predict degradation pathways of this compound in environmental systems?

Advanced Research Question

Density Functional Theory (DFT) calculates thermodynamic stability and reaction intermediates. For example:

- Software : Gaussian 09 with B3LYP/6-31G(d) basis set .

- Degradation pathways : Simulate hydrolysis (pH 7–9) or photolysis under UV light. Key parameters include bond dissociation energies (e.g., C-O in oxan-4-one ring) and HOMO-LUMO gaps .

- Validation : Compare with experimental LC-MS data for oxidative byproducts (e.g., carboxylic acids). Discrepancies may arise from solvent effects not modeled in silico .

What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Question

Contradictions in NMR/IR data often stem from tautomerism or solvent polarity. Strategies:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) .

- Deuterated solvents : Use DMSO-d6 or CDCl3 to minimize solvent shifts.

- Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) .

Example: Discrepancies in carbonyl stretching (IR) may require FTIR with ATR correction for surface interactions .

What are the key considerations in designing a synthetic route for this compound to ensure scalability?

Basic Research Question

Optimize for atom economy and minimal purification:

- Route selection : Friedel-Crafts acylation of oxan-4-one with 2-methylpropyl bromide (yield ~65%) .

- Catalysts : Use Lewis acids (e.g., AlCl3) under anhydrous conditions.

- Workup : Neutralize with NaHCO3, extract with dichloromethane, and distill under reduced pressure.

- Scalability : Monitor exothermic reactions (Joule-Thomson effect) and use jacketed reactors .

How does the structural configuration of this compound influence its interaction with biological targets?

Advanced Research Question

The isobutyl group and ketone moiety dictate pharmacophore interactions:

- Docking studies : Use AutoDock Vina to predict binding to cytochrome P450 (CYP3A4). The ketone oxygen forms hydrogen bonds with Arg105 .

- Steric effects : The 2-methylpropyl chain may hinder binding in narrow active sites (e.g., serotonin receptors).

- Metabolism : Phase I oxidation at the oxan-4-one ring generates hydroxy metabolites; LC-MS/MS tracks these in vitro .

What advanced techniques characterize surface adsorption of this compound in indoor environments?

Advanced Research Question

Microspectroscopic imaging (e.g., ToF-SIMS) quantifies adsorption on indoor surfaces:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.